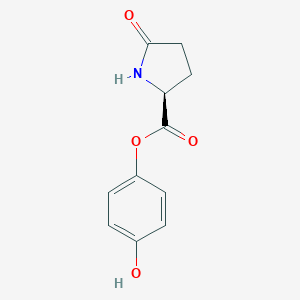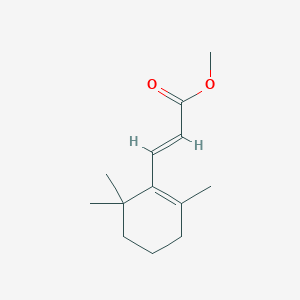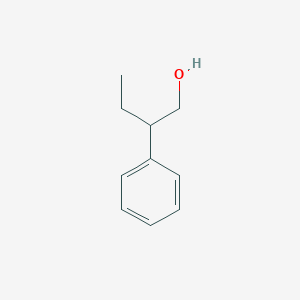
Pidobenzone
Vue d'ensemble
Description
Le Pidobenzone est un ester d'acide aminé de l'hydroquinone, principalement utilisé comme agent dépigmentant en dermatologie. Il s'agit d'un composé de deuxième génération connu pour son efficacité dans le traitement du mélasma et d'autres troubles de l'hyperpigmentation . Le this compound est considéré comme sûr et fiable, avec des risques collatéraux minimes .
Applications De Recherche Scientifique
Pidobenzone has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Pidobenzone is primarily used as a depigmenting agent . It is an amino acid ester of hydroquinone , and its primary target is the melanin pigment in the skin. Melanin is responsible for the color of our skin, hair, and eyes. Overproduction or uneven distribution of melanin can lead to conditions like melasma .
Mode of Action
This compound interacts with its target by inhibiting the process of melanin synthesis This results in a reduction in the production of melanin, thereby lightening the skin
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin synthesis pathway. By inhibiting this pathway, this compound reduces the production of melanin, leading to a lightening of the skin . The downstream effects of this inhibition include a reduction in skin pigmentation and an improvement in conditions like melasma .
Result of Action
The primary result of this compound’s action is a reduction in skin pigmentation . This is achieved through its inhibitory effect on melanin synthesis. Clinical studies have shown that this compound can be effective in treating conditions like melasma .
Analyse Biochimique
Cellular Effects
Pidobenzone has been used in the treatment of solar lentigines . A study evaluated the efficacy and safety of a combination therapy based on this compound 4% and fractional CO2 laser or cryotherapy . This combination therapy was used in the treatment of solar lentigines and the prevention of eventual post-treatment hyperchromia .
Molecular Mechanism
This compound is primarily used as a depigmenting agent . It is an amino acid ester of hydroquinone, and its primary target is the melanin pigment in the skin . Melanin is responsible for the color of our skin, hair, and eyes. Overproduction or uneven distribution of melanin can lead to conditions like melasma .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Pidobenzone peut être synthétisé par estérification de l'hydroquinone avec un dérivé d'acide aminé. La réaction implique généralement l'utilisation d'un agent d'estérification approprié dans des conditions contrôlées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle du this compound implique des procédés d'estérification à grande échelle, souvent utilisant des systèmes automatisés pour maintenir la cohérence et la qualité. Les conditions de réaction sont optimisées pour atteindre une efficacité maximale, et le produit est purifié en utilisant des techniques telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le Pidobenzone subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent convertir le this compound en sa forme hydroquinone.
Substitution : Le this compound peut participer à des réactions de substitution nucléophile, où le groupe ester est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les nucléophiles comme les amines et les thiols sont souvent utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Quinones et composés apparentés.
Réduction : Dérivés de l'hydroquinone.
Substitution : Divers esters d'hydroquinone substitués.
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle dans les études sur les réactions d'estérification et d'oxydation.
Biologie : Enquêté pour ses effets sur les processus cellulaires liés à la pigmentation.
Industrie : Utilisé dans la formulation de produits cosmétiques destinés à éclaircir la peau et à la dépigmentation.
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'enzyme tyrosinase, qui est cruciale dans la synthèse de la mélanine. En réduisant la production de mélanine, le this compound aide à éclaircir les zones hyperpigmentées de la peau. Les cibles moléculaires comprennent les mélanocytes, où il perturbe la voie de synthèse de la mélanine .
Comparaison Avec Des Composés Similaires
Composés similaires
Hydroquinone : Un agent dépigmentant largement utilisé avec un mécanisme d'action similaire mais un risque plus élevé d'effets secondaires.
Arbutine : Une hydroquinone glycosylée naturelle aux effets plus doux et à un risque d'irritation plus faible.
Unicité du Pidobenzone
Le this compound se distingue par son profil d'efficacité et de sécurité équilibré. Contrairement à l'hydroquinone, il présente un risque moindre de provoquer des réactions indésirables, ce qui en fait un choix privilégié pour le traitement à long terme de l'hyperpigmentation .
Propriétés
IUPAC Name |
(4-hydroxyphenyl) (2S)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7-1-3-8(4-2-7)16-11(15)9-5-6-10(14)12-9/h1-4,9,13H,5-6H2,(H,12,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJPNDMWNUPUFI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160695 | |
| Record name | Pidobenzone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138506-45-3 | |
| Record name | Pidobenzone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138506453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pidobenzone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIDOBENZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7D2GSX1C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do the studies tell us about the efficacy of Pidobenzone in treating hyperpigmentation?
A: Research suggests that topical this compound 4% can be an effective treatment for hyperpigmentation. One study found that combining this compound 4% with cryotherapy was the most effective treatment for solar lentigines, leading to significant improvement in pigmentation and preventing post-treatment hyperpigmentation compared to cryotherapy alone. [] Another study demonstrated that this compound 4% applied twice daily for 16 weeks was a safe and effective treatment for different types of melasma. []
Q2: Were there any differences in the effectiveness of this compound depending on the type of hyperpigmentation?
A: The study on melasma treatment [] indicated that this compound 4% was effective across different types of melasma, but further research is needed to confirm these findings and compare the efficacy of this compound across a wider range of hyperpigmentation disorders.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide](/img/structure/B104708.png)

![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)








